molecular formula C10H8IN B1309459 1-(2-Iodophenyl)-1H-pyrrole CAS No. 157017-41-9

1-(2-Iodophenyl)-1H-pyrrole

Cat. No.: B1309459
CAS No.: 157017-41-9
M. Wt: 269.08 g/mol
InChI Key: ARMKFWKBOLWXEF-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with an iodophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Iodophenyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with acetylenes under palladium-catalyzed conditions to form the pyrrole ring . Another method includes the cyclization of 2-iodophenyl-substituted alkynes using a nickel-catalyzed C-H activation strategy .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodophenyl)-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Iodophenyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but often include binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

    1-(2-Bromophenyl)-1H-pyrrole: Similar structure but with a bromine atom instead of iodine.

    1-(2-Chlorophenyl)-1H-pyrrole: Contains a chlorine atom in place of iodine.

    1-(2-Fluorophenyl)-1H-pyrrole: Features a fluorine atom instead of iodine.

Uniqueness: 1-(2-Iodophenyl)-1H-pyrrole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

1-(2-iodophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMKFWKBOLWXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406338
Record name 1H-Pyrrole, 1-(2-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157017-41-9
Record name 1H-Pyrrole, 1-(2-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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